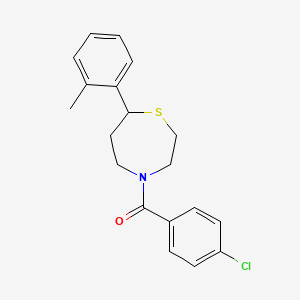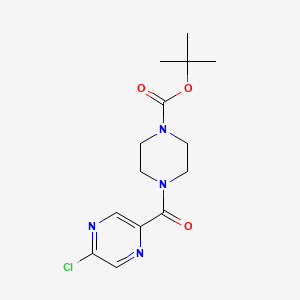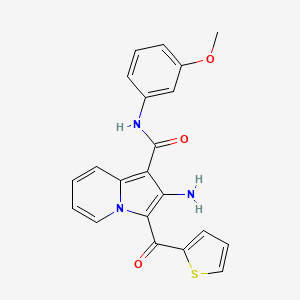
2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a chemical compound that belongs to the indolizine class of compounds. It has been studied for its potential use in scientific research due to its unique properties. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds related to 2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide have been synthesized and characterized for various properties. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally similar, and analyzed them using techniques like IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez & Osman, 2014).
Cytotoxicity Studies
- Some derivatives of the compound have been explored for their cytotoxic effects. For instance, Hassan et al. (2014) evaluated the cytotoxic activity of their synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez & Osman, 2014).
Anticancer Activity
- Similar compounds have shown potential anticancer activity. Lu et al. (2021) synthesized a compound with a similar molecular structure, which exhibited significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Antibacterial and Antifungal Activities
- Thiophene-3-carboxamide derivatives, closely related to the compound , have demonstrated antibacterial and antifungal activities, as studied by Vasu et al. (2005) (Vasu, Nirmala, Chopra, Mohan & Saravanan, 2005).
Chemical Synthesis Research
- The compound and its derivatives are significant in chemical synthesis research. Studies like that by Ziyaadini et al. (2011) focus on novel synthesis methods, such as one-pot domino reactions, to create similar compounds (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani & Willis, 2011).
Potential for Drug Synthesis
- Research also includes the synthesis of novel indole-benzimidazole derivatives, as conducted by Wang et al. (2016), which hints at the vast potential of such compounds in drug development (Wang, Liu, Xu, Jiang & Kang, 2016).
Propiedades
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-14-7-4-6-13(12-14)23-21(26)17-15-8-2-3-10-24(15)19(18(17)22)20(25)16-9-5-11-28-16/h2-12H,22H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBWJFLWLMHYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)

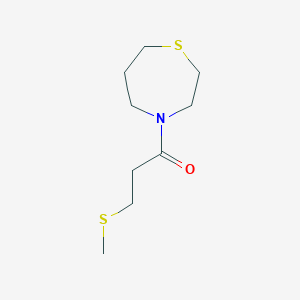
![N-[(3-chlorophenyl)methyl]-2-cyanoacetamide](/img/structure/B2695462.png)
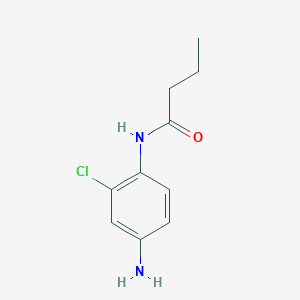
![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)
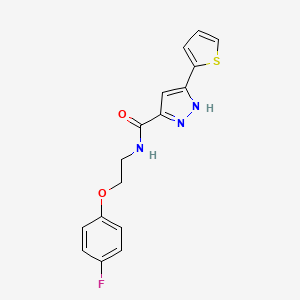
![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)
![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)
